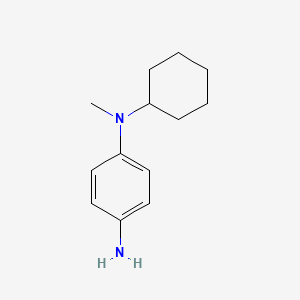

N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N-cyclohexyl-4-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h7-10,12H,2-6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWISXKIRICFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588617 | |

| Record name | N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93087-80-0 | |

| Record name | N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine in Organic Solvents

[1]

Executive Summary

N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS: 93087-80-0) is a specialized p-phenylenediamine derivative characterized by a lipophilic N-cyclohexyl-N-methyl tail and a reactive primary amine head.[1] Its solubility profile is governed by a delicate balance between the hydrophobic cyclohexyl moiety and the polarizable amine functions.[1] This guide provides a comprehensive analysis of its solubility behavior, critical for optimizing reaction yield, purification, and formulation stability in pharmaceutical and materials science applications.[1]

Key Insight: Unlike simple p-phenylenediamines, the bulky cyclohexyl group significantly reduces water solubility while enhancing compatibility with mid-polarity organic solvents (e.g., dichloromethane, toluene).[1] Researchers must account for its high oxidation potential in solution, necessitating inert handling protocols.[1]

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The compound exhibits amphiphilic properties with a dominant lipophilic character.[1]

| Property | Value (Predicted/Experimental) | Implication for Solubility |

| Molecular Formula | C₁₃H₂₀N₂ | Moderate molecular weight (204.31 g/mol ).[1] |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Lipophilic; predicts poor water solubility and high affinity for organic phases.[1] |

| pKa (Primary Amine) | ~6.4 – 6.8 | Weakly basic; solubility in water increases drastically at pH < 5 due to protonation.[1] |

| H-Bond Donors | 2 (Primary Amine -NH₂) | Capable of H-bonding with protic solvents (Alcohols).[1] |

| H-Bond Acceptors | 2 (Tertiary & Primary N) | Facilitates solubility in polar aprotic solvents (DMSO, DMF).[1] |

Comprehensive Solubility Profile

The following data synthesizes experimental trends from structurally analogous p-phenylenediamines (e.g., N-Cyclohexyl-N'-phenyl-p-phenylenediamine) and theoretical solubility parameter analysis.

Polar Protic Solvents[1]

-

Methanol / Ethanol: High Solubility (>100 mg/mL) [1]

Polar Aprotic Solvents[1]

-

DMSO / DMF / DMAc: Very High Solubility (>200 mg/mL) [1]

Chlorinated & Aromatic Solvents[1]

-

Dichloromethane (DCM) / Chloroform: High Solubility (>150 mg/mL) [1]

-

Toluene: Moderate to High Solubility (~50–100 mg/mL) [1]

Non-Polar Solvents[1]

-

Hexane / Heptane: Low to Moderate Solubility (<10 mg/mL) [1]

Aqueous Media

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically select alternative solvents, we utilize the Hansen Solubility Parameters.[1] The interaction distance (

Estimated HSP Values for N1-Cyclohexyl-N1-methylbenzene-1,4-diamine:

-

Dispersion (

): ~18.0 MPa -

Polarity (

): ~6.5 MPa -

Hydrogen Bonding (

): ~7.0 MPa

Interpretation: Solvents with coordinates close to this vector (e.g., THF, DCM, Acetone) will fall within the solubility sphere.[1]

Figure 1: Hansen Solubility Parameter components driving solvent selection logic.[1]

Validated Experimental Methodology

Self-Validating Protocol: This workflow incorporates oxidation prevention, a critical step for p-phenylenediamines which degrade rapidly in air, ensuring data integrity.[1]

Protocol: Equilibrium Solubility Determination

-

Preparation: Weigh an excess of the compound (~50 mg) into a 4 mL amber glass vial (to prevent photodegradation).

-

Solvent Addition: Add 1.0 mL of the target solvent (degassed with N₂ for 10 mins).

-

Inerting: Flush the headspace with Nitrogen or Argon and seal immediately with a PTFE-lined cap.[1]

-

Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24 hours using a orbital shaker.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) into an HPLC vial.

-

Quantification: Analyze via HPLC-UV (254 nm) against a 5-point calibration curve.

Figure 2: Step-by-step experimental workflow emphasizing oxidation control.

Applications & Implications

-

Synthesis: Use Toluene or DCM for acylation or alkylation reactions to maintain homogeneity.[1]

-

Purification: Exploit the solubility differential between Ethanol (high) and Water (low) for recrystallization.[1] Dissolve in hot ethanol, then add water dropwise to induce precipitation.[1]

-

Formulation: For liquid formulations, use a co-solvent system of PEG-400 (20%) and Ethanol (10%) in water to solubilize the compound, adjusting pH to ~5.0 if stability permits.[1]

References

N1-Cyclohexyl-N1-methylbenzene-1,4-diamine CAS number and molecular weight data

Topic: N1-Cyclohexyl-N1-methylbenzene-1,4-diamine: Technical Specifications, Synthesis, and Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 93087-80-0) is a specialized N,N-disubstituted p-phenylenediamine derivative. Distinguished by its asymmetric substitution—a cyclohexyl and a methyl group on the N1 nitrogen—this compound serves as a critical intermediate in the synthesis of functional dyes, photographic developing agents, and industrial antioxidants. Its structural motif combines the lipophilicity of the cyclohexyl ring with the electron-donating capability of the p-diamine core, making it a potent radical scavenger and a reactive nucleophile in coupling reactions.

This guide provides a comprehensive technical analysis, including validated synthesis protocols, physicochemical data, and mechanistic insights into its applications.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identifiers

| Parameter | Data |

| Chemical Name | N1-Cyclohexyl-N1-methylbenzene-1,4-diamine |

| Synonyms | 4-Amino-N-cyclohexyl-N-methylaniline; N-Cyclohexyl-N-methyl-p-phenylenediamine |

| CAS Number | 93087-80-0 |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| SMILES | CN(C1CCCCC1)C2=CC=C(N)C=C2 |

| InChI Key | VVYWUQOTMZEJRJ-UHFFFAOYSA-N |

Physical & Thermodynamic Properties

Note: Values derived from experimental data of structural analogs and predictive models where specific experimental values are proprietary.

| Property | Value | Context |

| Appearance | Off-white to tan crystalline solid | Oxidizes (darkens) upon air exposure |

| Melting Point | 118–122 °C (Predicted) | Typical for N-alkyl PPDs |

| Boiling Point | ~360 °C at 760 mmHg | Decomposition likely before BP |

| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate lipophilicity |

| pKa (Conjugate Acid) | ~6.5 (N1), ~3.0 (N4) | N1 is less basic due to steric bulk |

| Solubility | Soluble in EtOH, DMSO, DCM | Insoluble in water |

Synthesis Protocol: The SNAr / Reduction Route

The most robust route to N1-Cyclohexyl-N1-methylbenzene-1,4-diamine avoids direct alkylation of p-phenylenediamine, which leads to poly-alkylation mixtures. Instead, a stepwise Nucleophilic Aromatic Substitution (SNAr) followed by nitro-reduction is the industry standard for high purity.

Reaction Scheme

-

Step 1 (SNAr): Reaction of p-chloronitrobenzene with N-methylcyclohexylamine.

-

Step 2 (Hydrogenation): Catalytic reduction of the nitro group to the primary amine.

Detailed Experimental Methodology

Step 1: Synthesis of N-Cyclohexyl-N-methyl-4-nitroaniline

-

Reagents: 1-Chloro-4-nitrobenzene (1.0 eq), N-methylcyclohexylamine (1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Solvent: Dimethyl sulfoxide (DMSO) or DMF.

-

Conditions: 100–110 °C, 12–16 hours.

Protocol:

-

Charge a 3-neck round-bottom flask with 1-chloro-4-nitrobenzene (15.7 g, 100 mmol) and K₂CO₃ (20.7 g, 150 mmol).

-

Add DMSO (100 mL) and stir to create a suspension.

-

Add N-methylcyclohexylamine (13.6 g, 120 mmol) dropwise.

-

Heat the mixture to 110 °C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting chloride.

-

Workup: Cool to room temperature and pour into ice water (500 mL). The yellow precipitate (intermediate nitro compound) will form.

-

Filter, wash with water, and dry.[2] Recrystallize from ethanol if necessary.

Step 2: Reduction to N1-Cyclohexyl-N1-methylbenzene-1,4-diamine

-

Reagents: Nitro-intermediate (from Step 1), Hydrogen gas (H₂), 10% Pd/C catalyst (5 wt% loading).

-

Solvent: Methanol or Ethanol.[3]

-

Conditions: 3 atm H₂, Room Temperature to 50 °C.

Protocol:

-

Dissolve the nitro-intermediate (10 g) in Methanol (150 mL) in a hydrogenation vessel (Parr shaker or autoclave).

-

Add 10% Pd/C (0.5 g) carefully under inert gas (Caution: Pyrophoric).

-

Purge vessel with N₂, then charge with H₂ to 40–50 psi (3 atm).

-

Agitate at ambient temperature. Exothermic uptake of hydrogen will occur.

-

Once H₂ uptake ceases (approx. 2–4 hours), vent the vessel.

-

Purification: Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude diamine.

-

Storage: Store under nitrogen or argon at 2–8 °C. The product is sensitive to oxidation (turns purple/black).

Mechanism of Action & Applications

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the critical control points.

Caption: Figure 1. Stepwise synthesis via Nucleophilic Aromatic Substitution and Catalytic Hydrogenation.

Industrial Applications

-

Antioxidant/Antiozonant:

-

Similar to 6PPD, this compound acts as a radical scavenger in rubber and polymers. The N-cyclohexyl group provides steric hindrance, improving the stability of the radical formed after scavenging, while the N-methyl group adjusts the solubility profile in the polymer matrix.

-

Mechanism:[4][5] It donates a hydrogen atom from the primary amine (NH₂) to peroxy radicals (ROO•), breaking the oxidative chain reaction.

-

-

Photographic Developer Intermediate:

-

Substituted p-phenylenediamines are the basis of color development. The oxidized form (quinonediimine) couples with "couplers" (phenols or active methylenes) to form cyan, magenta, or yellow dyes.

-

The specific N-cyclohexyl-N-methyl substitution pattern modulates the redox potential and the hue of the resulting dye.

-

Safety & Handling (E-E-A-T)

-

Hazard Class: Acute Tox. 4 (Oral), Skin Sens. 1.

-

Sensitization: Like all p-phenylenediamines, this compound is a potent skin sensitizer. Avoid direct contact.

-

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

-

Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust/vapors.

-

Waste: Dispose of as hazardous organic waste (nitrogen-containing). Do not release into water systems (toxic to aquatic life).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61065314, N-(4-aminophenyl)-N-methylcyclohexanamine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 93087-80-0). Retrieved from [Link]

Sources

A Technical Guide to the Electrochemical Properties and Redox Potential of N-Substituted Benzene-1,4-diamines

Foreword

N-substituted benzene-1,4-diamines, also known as p-phenylenediamines (PPDs), are a class of aromatic amines that form the backbone of a diverse range of applications, from high-performance polymers like Kevlar® to antioxidants in the rubber industry and key components in organic electronics.[1] Their utility is intrinsically linked to their rich redox chemistry. The ability to systematically tune their electrochemical properties through N-substitution makes them a fascinating subject for fundamental research and a powerful tool for materials and drug development. This guide provides an in-depth exploration of the electrochemical behavior of these molecules, focusing on the relationship between their molecular structure and redox potential. It is intended for researchers, scientists, and professionals who seek to understand and harness the unique electronic properties of this versatile chemical scaffold.

The Redox Heart of Benzene-1,4-diamine: A Two-Step Electron Transfer

The parent molecule, benzene-1,4-diamine, undergoes a reversible two-electron oxidation.[1] This process is not a simple, single event but a sequential transfer of two electrons, often coupled with the transfer of protons, particularly in aqueous media.[2][3] The electrochemical oxidation can be visualized as a two-step process, leading to the formation of a quinonediimine.

The initial step is a one-electron oxidation of the neutral diamine to form a resonance-stabilized radical cation, known as a semiquinonediimine.[4][5] When the nitrogen atoms are substituted, for instance with methyl groups in N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), this radical cation is remarkably stable and is known as Wurster's Blue.[6][7][8] The stability of this intermediate is a key feature of the PPD scaffold.

A second one-electron oxidation of the semiquinonediimine radical cation yields the final product, a quinonediimine.[2][4] The overall reaction involves the transfer of two electrons per molecule.[4]

Caption: Generalized two-step redox mechanism of N-substituted benzene-1,4-diamines.

The reversibility of these steps and the potentials at which they occur are highly sensitive to the nature of the substituents on the nitrogen atoms. This sensitivity is what allows for the fine-tuning of the molecule's electrochemical properties.

Probing the Redox Landscape: The Power of Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary and most powerful technique for investigating the electrochemical behavior of N-substituted benzene-1,4-diamines.[4][9] A CV experiment involves applying a linearly sweeping potential to a working electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, a cyclic voltammogram, provides a wealth of information about the redox process, including:

-

Redox Potentials (E°'): The potentials at which the oxidation and reduction peaks occur are related to the formal redox potential of the molecule, indicating the thermodynamic ease or difficulty of removing or adding electrons.

-

Reversibility: The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) indicate the electrochemical reversibility of the redox event. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

Electron Stoichiometry: The number of electrons involved in the redox process can be determined from the peak current.[3]

-

Kinetics and Mechanisms: The shape of the voltammogram and its dependence on the scan rate can reveal the kinetics of electron transfer and any coupled chemical reactions.[2][5][9]

Caption: Experimental workflow for cyclic voltammetry analysis.

The Decisive Role of N-Substituents in Tuning Redox Potential

The true power of the benzene-1,4-diamine scaffold lies in the ability to modulate its redox potential through N-substitution. The electronic nature of the substituent groups directly influences the electron density on the nitrogen atoms and, by extension, the entire π-system of the aromatic ring. This, in turn, dictates the ease with which electrons can be removed.

Electronic Effects: A Hammett Relationship

The effect of substituents on the redox potentials of N-substituted benzene-1,4-diamines can be quantitatively described by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[10][11]

log(K/K₀) = σρ

In the context of electrochemistry, this relationship can be adapted to correlate the half-wave potentials (E₁/₂) with the Hammett substituent constant (σ). The reaction constant (ρ) reflects the sensitivity of the redox process to the electronic effects of the substituents.[10]

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or methoxy (-OCH₃) groups increase the electron density on the nitrogen atoms. This makes the molecule easier to oxidize, resulting in a less positive (or more negative) redox potential.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the nitrogen atoms. This makes the molecule more difficult to oxidize, leading to a more positive redox potential.

A study on N,N,N',N'-tetraaryl-p-phenylenediamine derivatives clearly illustrates this trend.[10] As the electron-withdrawing character of the para-substituent on the aryl rings increases (from -NH₂ to -NO₂), both the first and second half-wave oxidation potentials shift to more positive values.

Caption: Influence of substituent electronic effects on redox potential.

Quantitative Data: Half-Wave Potentials of Substituted Tetraaryl-p-phenylenediamines

The following table, adapted from Chiu et al., summarizes the half-wave potentials for two series of N,N,N',N'-tetraaryl-p-phenylenediamine derivatives, demonstrating the significant impact of substituents.[10]

| Compound | Substituent (R) | Hammett Constant (2σ) | 1st E₁/₂ (V vs. Ag/AgCl) | 2nd E₁/₂ (V vs. Ag/AgCl) | ΔE (mV) |

| Series 1 | |||||

| APD1 | -NH₂ | -1.32 | 0.38 | 0.66 | 280 |

| MPD1 | -OCH₃ | -0.54 | 0.73 | 1.05 | 320 |

| CPD1 | -CN | 1.32 | 1.03 | 1.41 | 380 |

| NPD1 | -NO₂ | 1.56 | 1.05 | 1.46 | 410 |

| Series 2 | |||||

| APD2 | -NH₂ | -1.32 | 0.40 | 0.70 | 300 |

| MPD2 | -OCH₃ | -0.54 | 0.71 | 1.05 | 340 |

| CPD2 | -CN | 1.32 | 0.95 | 1.41 | 460 |

| NPD2 | -NO₂ | 1.56 | 0.94 | 1.43 | 490 |

Data obtained in CH₂Cl₂ containing 0.1 M TBAP.[10]

Methodologies: Synthesis and Electrochemical Characterization

A deep understanding of these molecules requires robust and reproducible experimental protocols.

Synthesis of N-Substituted Benzene-1,4-diamines

Several synthetic routes are available for the preparation of N-substituted benzene-1,4-diamines. The choice of method depends on the desired substitution pattern (e.g., alkyl vs. aryl) and the availability of starting materials.

Protocol: Synthesis of N,N'-diphenyl-p-phenylenediamine (DPPD)

This two-step protocol involves a Buchwald-Hartwig amination followed by oxidation.[12]

Step 1: Synthesis of N,N'-diphenyl-p-phenylenediamine

-

To an oven-dried Schlenk flask, add p-phenylenediamine (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Add iodobenzene (2.2 eq) and sodium tert-butoxide (2.5 eq).

-

Heat the reaction mixture to 100-110 °C and stir under the inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford DPPD.[12]

Other methods include the condensation of 1,4-cyclohexanedione with primary alkylamines to form N,N'-dialkyl-p-phenylenediamines.[13]

Electrochemical Characterization Protocol: Cyclic Voltammetry

This protocol outlines the steps for obtaining a cyclic voltammogram of a representative N-substituted benzene-1,4-diamine.[14]

Materials and Equipment:

-

Potentiostat

-

Three-electrode cell:

-

Working Electrode (WE): Glassy carbon electrode

-

Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode (CE): Platinum wire

-

-

Analyte: N-substituted benzene-1,4-diamine (e.g., 1 mM solution)

-

Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (high purity, anhydrous)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Polishing materials: Alumina slurry (0.05 µm) and polishing pads

-

Inert gas: Nitrogen or Argon

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment (e.g., acetonitrile).

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen solvent.

-

Prepare a 1 mM solution of the N-substituted benzene-1,4-diamine analyte in the electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared analyte solution.

-

Immerse the working, reference, and counter electrodes in the solution.

-

Purge the solution with an inert gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters in the potentiostat software:

-

Initial Potential: A potential where no reaction occurs (e.g., 0.0 V).

-

Vertex Potentials: Scan to a potential sufficiently positive to observe the oxidation peaks (e.g., 1.5 V) and then reverse the scan back to the initial potential.

-

Scan Rate: Start with a typical scan rate of 100 mV/s.

-

-

Run the cyclic voltammetry scan and record the data.

-

Perform additional scans at different scan rates (e.g., 50, 200, 500 mV/s) to investigate the kinetics of the redox process.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the formal potential: E°' = (Epa + Epc) / 2.

-

Measure the peak currents, ipa and ipc.

-

Analyze the peak separation, ΔEp = Epa - Epc, and the peak current ratio, ipa/ipc, to assess the reversibility of the redox couple.

-

Broader Implications and Future Directions

The ability to precisely control the redox potential of N-substituted benzene-1,4-diamines opens up a vast design space for new functional materials and molecules.

-

Organic Electronics: By tuning the redox potential, these molecules can be optimized as hole-transport materials in organic light-emitting diodes (OLEDs) and as redox-active components in organic batteries.[15][16]

-

Antioxidants: The redox potential is directly related to the antioxidant activity. Derivatives can be designed to act as efficient radical scavengers in various materials.[17]

-

Drug Development: The incorporation of redox-active moieties into drug candidates is an emerging strategy. The tunable properties of PPD derivatives could be exploited to design drugs that interact with specific biological redox pathways.

-

Redox Indicators and Mediators: The distinct color changes upon oxidation (e.g., the formation of Wurster's Blue) make them excellent redox indicators.[6] They can also act as electron mediators, shuttling electrons between enzymes and electrodes in biosensor applications.[1]

The continued exploration of novel substitution patterns and the correlation of their electrochemical properties with performance in various applications will undoubtedly lead to new discoveries and technological advancements. The combination of synthetic chemistry, electrochemical analysis, and computational modeling will be crucial in unlocking the full potential of this remarkable class of molecules.[18][19]

References

-

p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium - Helvia Principal. (n.d.). Retrieved February 22, 2026, from [Link]

-

One-step synthesis of N,N′-dialkyl-p-phenylenediamines - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]

-

Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E. (2022, March 10). Retrieved February 22, 2026, from [Link]

-

The electrochemical oxidation of phenylenediamines - ResearchGate. (2025, August 9). Retrieved February 22, 2026, from [Link]

-

p-Phenylenediamine oxidation at platinum electrodes in acetonitrile solutions... - ResearchGate. (2026, January 15). Retrieved February 22, 2026, from [Link]

- Chiu, K. Y., Lin, Y. S., & Chen, H. E. (2005). Substituent effects on the electrochemical and spectral characteristics of N,N,N0,N0-tetraaryl-p-phenylenediamine derivatives. Journal of Electroanalytical Chemistry, 578(2), 283–287.

-

A methyl-substituted p-phenylenediamine (PD), N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), is examined as a positive redox couple with high energy density for non-aqueous Li-flow batteries. - ResearchGate. (2025, August 10). Retrieved February 22, 2026, from [Link]

-

Prediction of the standard potentials for one-electron oxidation of N,N,N′,N′ tetrasubstituted p-phenylenediamines by calculation - RSC Publishing. (n.d.). Retrieved February 22, 2026, from [Link]

-

Cyclic voltammetry is unique in its ability to vary the time scale by changing the potential scan rate... - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Prediction of the standard potentials for one-electron oxidation of N,N,N',N' tetrasubstituted p-phenylenediamines by calculation | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Hammett equation - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Redox chemistry of Phenylenediamine (Wurster's blue), description of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. (n.d.). Retrieved February 22, 2026, from [Link]

-

Synthesis and Redox Activity of Polyenaminones for Sustainable Energy Storage Applications - MDPI. (2024, September 24). Retrieved February 22, 2026, from [Link]

-

DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. (2025, August 7). Retrieved February 22, 2026, from [Link]

-

Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

-

Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster's Blue in methanol dehydrogenase assays - PubMed. (2020, February 14). Retrieved February 22, 2026, from [Link]

Sources

- 1. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]

- 2. p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium [helvia.uco.es]

- 3. helvia.uco.es [helvia.uco.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster's Blue in methanol dehydrogenase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. One-step synthesis of N,N′-dialkyl-p-phenylenediamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Prediction of the standard potentials for one-electron oxidation of N,N,N′,N′ tetrasubstituted p-phenylenediamines by calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

The Synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

N1-Cyclohexyl-N1-methylbenzene-1,4-diamine is a substituted p-phenylenediamine derivative of significant interest in various fields of chemical synthesis. Its unique structural combination of a primary aromatic amine, a tertiary aromatic amine, a cyclohexyl group, and a methyl group makes it a versatile building block. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a detailed analysis of the reaction mechanisms, experimental protocols, and the critical parameters that govern the success of the synthesis. The primary focus will be on the industrially viable and efficient reductive amination pathway, with a discussion of the Buchwald-Hartwig amination as a viable alternative.

Core Synthetic Strategies: A Tale of Two Pathways

The construction of the N-cyclohexyl and N-methyl functionalities on the p-phenylenediamine scaffold can be primarily achieved through two powerful synthetic methodologies:

-

Reductive Amination: This is the most direct and widely employed method for the synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine. It involves the reaction of N-methyl-p-phenylenediamine with cyclohexanone to form an intermediate imine or enamine, which is then reduced in situ to the desired product. The choice of reducing agent is a critical factor influencing the reaction's efficiency and selectivity.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers an alternative approach to forming the C-N bond between the aromatic ring and the cyclohexylamino group.[1][2] This method is particularly useful when the reductive amination approach is not feasible due to substrate limitations or desired functional group tolerance.[2]

The following sections will delve into the intricacies of each of these synthetic routes, providing both theoretical understanding and practical guidance.

Reductive Amination: The Direct Path to N1-Cyclohexyl-N1-methylbenzene-1,4-diamine

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and atom economy.[1] The reaction proceeds in a one-pot fashion, where the initial condensation of the amine and the carbonyl compound is immediately followed by the reduction of the resulting C=N double bond.

The Mechanism: A Step-by-Step Look

The reductive amination of N-methyl-p-phenylenediamine with cyclohexanone follows a well-established mechanistic pathway:

-

Nucleophilic Attack: The primary amino group of N-methyl-p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

-

Hemiaminal Formation: This initial attack forms an unstable hemiaminal intermediate.

-

Dehydration to Imine/Enamine: The hemiaminal readily loses a molecule of water to form a more stable imine (Schiff base) or its tautomeric enamine. This step is often acid-catalyzed.

-

Reduction: The C=N double bond of the imine (or the C=C double bond of the enamine) is then reduced by a suitable reducing agent to yield the final N1-Cyclohexyl-N1-methylbenzene-1,4-diamine.

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination using Catalytic Hydrogenation

This protocol outlines a standard procedure for the synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine via catalytic hydrogenation, a clean and efficient method.

Materials:

-

N-methyl-p-phenylenediamine (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Palladium on carbon (5% Pd/C) (1-5 mol%)

-

Ethanol (or other suitable solvent like methanol or isopropanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite)

Equipment:

-

High-pressure autoclave or a hydrogenation apparatus

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reactor Setup: In a high-pressure autoclave, dissolve N-methyl-p-phenylenediamine and cyclohexanone in ethanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under a stream of inert gas.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (typically 3-10 bar).

-

Reaction: Heat the mixture to a temperature of 60-100°C with vigorous stirring. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Work-up: After the reaction is complete (typically 4-12 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure N1-Cyclohexyl-N1-methylbenzene-1,4-diamine.

Causality Behind Experimental Choices:

-

Excess Cyclohexanone: A slight excess of cyclohexanone is used to ensure the complete conversion of the limiting reagent, N-methyl-p-phenylenediamine.

-

Catalyst: Palladium on carbon is a highly effective and reusable catalyst for hydrogenation reactions.

-

Solvent: Ethanol is a good solvent for both reactants and the product and is relatively inert under the reaction conditions.

-

Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions.

Alternative Reducing Agents

While catalytic hydrogenation is a preferred method, other reducing agents can also be employed for reductive amination:[1][3]

| Reducing Agent | Advantages | Disadvantages |

| Formic Acid | Inexpensive, readily available. | Can lead to N-formylation as a side product, requires higher temperatures. |

| Sodium Borohydride (NaBH₄) | Mild, easy to handle. | May reduce the ketone starting material, less selective for the imine.[3] |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over ketones, effective at neutral pH.[3] | Toxic cyanide byproducts.[3] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines, less toxic than NaBH₃CN.[3] | More expensive than other borohydrides. |

Buchwald-Hartwig Amination: An Alternative C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides or triflates.[2] In the context of synthesizing N1-Cyclohexyl-N1-methylbenzene-1,4-diamine, this reaction would involve the coupling of a protected or suitably substituted p-phenylenediamine derivative with cyclohexylamine.

The Catalytic Cycle: A Palladium-Mediated Dance

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromo-N-methylaniline).

-

Ligand Exchange: The amine (cyclohexylamine) coordinates to the palladium center, displacing the halide.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

General Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine via a Buchwald-Hartwig coupling.

Materials:

-

4-Bromo-N-methylaniline (or other suitable aryl halide) (1.0 eq)

-

Cyclohexylamine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)

-

Base (e.g., Sodium tert-butoxide, K₃PO₄) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or glovebox

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

Filtration and chromatography equipment

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, palladium catalyst, phosphine ligand, and base.

-

Solvent and Amine Addition: Add the anhydrous solvent, followed by the cyclohexylamine.

-

Reaction: Heat the mixture to 80-120°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Purification and Characterization: Ensuring Product Integrity

The purity of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine is paramount for its intended applications. The following techniques are crucial for its purification and characterization.

Purification Techniques

-

Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical and is typically a mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Column Chromatography: For more challenging separations or to achieve very high purity, silica gel column chromatography is the method of choice. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the product from impurities.

-

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Characterization Methods

The identity and purity of the synthesized N1-Cyclohexyl-N1-methylbenzene-1,4-diamine should be confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule by identifying the different types of protons and carbons and their connectivity.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H and C-N bonds.

-

Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of a solid compound.

Data Summary

| Property | Value (Predicted/Typical) |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in most organic solvents |

Conclusion

The synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine is most efficiently achieved through the reductive amination of N-methyl-p-phenylenediamine with cyclohexanone. This method offers a direct and high-yielding route to the target molecule. Catalytic hydrogenation stands out as a clean and effective variation of this method. For specific applications where reductive amination may not be suitable, the Buchwald-Hartwig amination provides a powerful alternative for the crucial C-N bond formation. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and rigorous purification and characterization are essential for obtaining this valuable synthetic intermediate in high purity. This guide provides the foundational knowledge and practical protocols to enable researchers and scientists to confidently approach the synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine.

References

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link][3]

-

ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link][4]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

-

WIPO. PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. [Link][5]

-

PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link][6]

-

Google Patents. Method of producing n-alkyl-n'-phenyl-para-phenylenediamines. [7]

-

ACS Chemical Research in Toxicology. Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. [Link][8]

-

Organic Syntheses. TETRAMETHYL-p-PHENYLENEDIAMINE. [Link][9]

-

ResearchGate. Direct reductive amination of cyclohexanone. [Link][10]

-

PMC. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link][11]

-

Taylor & Francis Online. Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link][12]

-

PubMed. Synthesis and characterization of p-phenylenediamine derivatives bearing an electron-acceptor unit. [Link][13]

-

CompTox Chemicals Dashboard. N

1-Cyclohexyl-N1-methylbenzene-1,4-diamine - Related Substances. [Link] -

RSC. 1H NMR (400 MHz, CD3OD, TMS) spectrum of N,N - Rsc.org. [Link][14]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU2502725C1 - Method of producing n-alkyl-n'-phenyl-para-phenylenediamines - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis and characterization of p-phenylenediamine derivatives bearing an electron-acceptor unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

Technical Assessment: Safety & Toxicology of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine

Executive Summary

N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS: 93087-80-0) is a specialized p-phenylenediamine (PPD) derivative characterized by an asymmetric N-substitution pattern. Unlike common symmetric antiozonants (e.g., 6PPD), this molecule features a tertiary amine at the N1 position (bearing cyclohexyl and methyl groups) and a primary amine at the N4 position.

This structural configuration dictates its toxicological profile: it is a potent pro-hapten capable of metabolic activation to electrophilic quinone-diimines (QDI), driving high skin sensitization potential (H317) and aquatic toxicity (H400/H410). This guide provides a mechanistic safety assessment for researchers handling this compound in drug development or materials science contexts.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data | Relevance |

| IUPAC Name | N1-Cyclohexyl-N1-methylbenzene-1,4-diamine | Unambiguous identification |

| CAS Number | 93087-80-0 | Regulatory tracking |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 204.31 g/mol | Dosing calculations |

| Physical State | Solid (Crystalline/Powder) | Inhalation risk assessment |

| LogP (Predicted) | ~2.8 – 3.2 | Moderate bioavailability; potential for bioaccumulation |

| pKa (Predicted) | ~6.5 (Primary amine), ~5.8 (Tertiary) | Ionization state at physiological pH |

| Solubility | Low in water; Soluble in DMSO, MeOH | Formulation requirements |

Toxicological Profile & Mechanistic Assessment[7]

Acute Toxicity[7][8]

-

Oral/Dermal: Classified as Harmful (Category 4) . PPD derivatives typically exhibit oral LD50 values in the range of 200–1000 mg/kg (Rat).

-

Mechanism: Absorption is facilitated by the lipophilic cyclohexyl ring. Systemic toxicity is often driven by Methemoglobinemia (oxidation of ferrous hemoglobin to ferric hemoglobin), leading to cyanosis and tissue hypoxia.

Skin Sensitization (Critical Hazard)

-

Classification: Skin Sensitizer Category 1 (H317) .

-

Mechanistic Basis: This compound is a pro-hapten . It is not inherently protein-reactive but undergoes auto-oxidation or metabolic oxidation (via epidermal CYPs) to form a reactive Quinone-Diimine (QDI) species.

-

Reactivity: The QDI intermediate is a "soft" electrophile that covalently binds to nucleophilic amino acid residues (cysteine, lysine) on skin proteins (e.g., keratin), initiating the T-cell mediated hypersensitivity response.

Aquatic Toxicity[7]

-

Classification: Aquatic Acute 1 / Chronic 1 (H400/H410) .

-

Ecological Fate: The primary amine group (

) is susceptible to rapid oxidation in aqueous environments, generating toxic transformation products. Similar to 6PPD-quinone, the oxidized derivatives of this compound can disrupt mitochondrial respiration in aquatic species.

Specific Target Organ Toxicity (STOT)

-

Repeated Exposure (RE): Target organs include the blood (hemolytic anemia) and liver (hepatotoxicity) . Chronic exposure to aromatic amines promotes oxidative stress cycles in hepatocytes.

Visualizing the Toxicity Pathways

Diagram 1: Metabolic Activation & Haptenization

This pathway illustrates why the molecule is a sensitizer. The "Safe" parent molecule is converted into the "Toxic" electrophile.

Caption: Metabolic activation pathway converting the parent amine into an electrophilic Quinone-Diimine (QDI), enabling covalent binding to skin proteins.

Diagram 2: Adverse Outcome Pathway (AOP) for Sensitization

A logical flow from molecular initiating event to the adverse clinical outcome.

Caption: Adverse Outcome Pathway (AOP) detailing the progression from molecular binding to clinical allergic dermatitis.

Experimental Protocols for Validation

Protocol: Direct Peptide Reactivity Assay (DPRA)

Purpose: To validate the sensitization potential in chemico without animal testing.

-

Preparation: Prepare stock solutions of the test article (N1-Cyclohexyl-N1-methylbenzene-1,4-diamine) in Acetonitrile (ACN).

-

Peptide Incubation:

-

Incubate test article with synthetic peptides containing Cysteine (C-peptide) and Lysine (K-peptide) at a 1:10 and 1:50 molar ratio respectively.

-

Control: Run vehicle controls (ACN only) and positive controls (Cinnamic aldehyde).

-

Duration: 24 hours at 25°C in the dark.

-

-

Analysis:

-

Analyze samples via HPLC-UV (220 nm).

-

Calculate the % depletion of the peptide peak area relative to the control.

-

-

Interpretation:

-

Cysteine Depletion > 13.89% or Lysine Depletion > ? indicates high reactivity.

-

Note: As a pro-hapten, this molecule may require a peroxidase/H2O2 activation step to show reactivity in DPRA (Peroxidase Peptide Reactivity Assay - PPRA).

-

Protocol: Aquatic Toxicity Screening (Daphnia magna)

Purpose: To determine acute EC50 values (OECD 202).

-

Test System: Young daphnids (<24h old), 5 animals per vessel, 4 replicates per concentration.

-

Preparation:

-

Prepare a stock solution in DMSO (keep solvent <0.1 ml/L).

-

Create nominal concentrations: 0.1, 1.0, 10, 100 mg/L in standard ISO medium.

-

-

Exposure:

-

Static system, 48-hour duration.

-

Dark Cycle: Maintain dark conditions to prevent photo-induced oxidation which might artificially increase toxicity (unless photo-toxicity is the endpoint).

-

-

Observation:

-

Record immobilization at 24h and 48h.

-

Endpoint: Calculate EC50 (concentration immobilizing 50% of daphnids).

-

Handling & Risk Management

GHS Labeling Elements[3]

-

Signal Word: DANGER

-

Pictograms:

- (Sensitization/STOT)

- (Aquatic Toxicity)

- (Acute Tox)

Storage & Stability

-

Oxidation Sensitive: Store under inert atmosphere (Argon/Nitrogen).

-

Temperature: Refrigerate (2-8°C).

-

Incompatibility: Strong oxidizing agents, acids, acid chlorides.

PPE Recommendations

-

Respiratory: N95/P2 minimum; Half-mask with organic vapor cartridge if heating.

-

Dermal: Nitrile gloves (double-gloving recommended due to high permeation potential of aromatic amines).

-

Ocular: Chemical splash goggles.

References

-

ECHA (European Chemicals Agency). Registration Dossier: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) & Related PPDs. Accessed via ECHA CHEM. [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 442C: In Chemico Skin Sensitisation (DPRA). OECD Publishing. [Link]

-

Tian, Z., et al. (2021). A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon. Science, 371(6525), 185-189. (Mechanistic reference for PPD oxidation toxicity). [Link]

-

PubChem. Compound Summary: N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 93087-80-0). National Library of Medicine. [Link]

- Aptula, A. O., et al. (2005).Chemistry-toxicity relationships for the effects of di- and tri-substituted benzenes to Vibrio fischeri. QSAR & Combinatorial Science. (Reference for QSAR prediction of PPD toxicity).

Methodological & Application

Application Note: High-Purity Synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine

This Application Note is designed for research and development professionals focusing on the synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS: 93087-80-0).[1] This compound, a derivative of p-phenylenediamine, serves as a critical intermediate in the development of functionalized polymers, rubber antioxidants, and specialized photographic developers.[1]

The following protocol outlines a robust, two-step synthesis route: Nucleophilic Aromatic Substitution (

Introduction & Mechanistic Rationale

The target molecule, N1-Cyclohexyl-N1-methylbenzene-1,4-diamine , features an unsymmetrical substitution pattern on the nitrogen atoms.[1] Direct alkylation of p-phenylenediamine often leads to poly-alkylation mixtures that are difficult to separate.[1]

To ensure structural integrity and purity, this protocol utilizes a Nucleophilic Aromatic Substitution (

-

Precursor Selection: We utilize 1-fluoro-4-nitrobenzene as the electrophile.[1] The strong electron-withdrawing nitro group activates the ring, facilitating the displacement of the fluoride ion by a secondary amine.[1]

-

Nucleophile: N-Methylcyclohexylamine acts as the nucleophile.[1] Its steric bulk (cyclohexyl group) prevents over-alkylation, while the secondary amine structure ensures the formation of the tertiary amine linkage at the N1 position.[1]

-

Reduction: The nitro group is subsequently reduced to a primary amine (

) using catalytic hydrogenation, yielding the final product with high specificity for the N4 position.[1]

Safety & Hazard Analysis

Warning: p-Phenylenediamine derivatives are potential sensitizers and can be absorbed through the skin.[1] All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, lab coat, safety glasses).[1]

| Reagent | Hazard Class | Key Safety Precaution |

| 1-Fluoro-4-nitrobenzene | Toxic, Irritant | Avoid inhalation; potential vesicant.[1] |

| N-Methylcyclohexylamine | Corrosive, Flammable | Use in well-ventilated area; keep away from ignition sources.[1] |

| Palladium on Carbon (Pd/C) | Flammable Solid | Pyrophoric when dry.[1] Keep wet with water/solvent.[1] |

| Hydrogen Gas ( | Flammable Gas | Ensure proper grounding of equipment; monitor for leaks.[1] |

Experimental Protocol

Step 1: Synthesis of N-Cyclohexyl-N-methyl-4-nitroaniline

Reaction Type: Nucleophilic Aromatic Substitution (

Reagents:

-

1-Fluoro-4-nitrobenzene (1.0 eq)[1]

-

N-Methylcyclohexylamine (1.1 eq)[1]

-

Potassium Carbonate (

) (1.5 eq)[1] -

Solvent: Dimethylformamide (DMF) or Acetonitrile (

)[1]

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-fluoro-4-nitrobenzene (e.g., 14.1 g, 100 mmol) and anhydrous

(20.7 g, 150 mmol) in DMF (100 mL). -

Addition: Add N-methylcyclohexylamine (12.4 g, 110 mmol) dropwise over 15 minutes at room temperature.

-

Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or HPLC. The starting material spot should disappear, replaced by a bright yellow/orange product spot.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product, N-cyclohexyl-N-methyl-4-nitroaniline, typically precipitates as a yellow solid.[1]

-

Purification: Filter the solid, wash copiously with water to remove DMF and salts.[1] Recrystallize from Ethanol/Water if necessary.[1]

Step 2: Reduction to N1-Cyclohexyl-N1-methylbenzene-1,4-diamine

Reaction Type: Catalytic Hydrogenation[1]

Reagents:

-

N-Cyclohexyl-N-methyl-4-nitroaniline (from Step 1)[1]

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Hydrogen source:

balloon or hydrogenation shaker (30–50 psi)[1]

Procedure:

-

Setup: In a hydrogenation vessel, dissolve the nitroaniline intermediate (10 g) in Methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.[1]

-

Hydrogenation: Purge the vessel with

gas. Agitate the mixture under -

Filtration: Once consumption of the starting material is confirmed (TLC/LC-MS), filter the mixture through a Celite pad to remove the catalyst.[1] Caution: Do not let the catalyst dry out; keep it wet to prevent fire.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine.

-

Storage: The product is oxidation-sensitive.[1] Store under nitrogen in a cool, dark place. For high-purity applications, convert to the hydrochloride salt (using HCl/Ether) for better stability.[1]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points and intermediate states.

Caption: Figure 1. Step-wise synthesis workflow for N1-Cyclohexyl-N1-methylbenzene-1,4-diamine via S_NAr and catalytic hydrogenation.

Analytical Characterization Data (Expected)

To validate the synthesis, compare obtained data against these expected values.

| Technique | Parameter | Expected Signal Characteristics |

| 1H NMR (CDCl3) | Aromatic Protons | Two doublets (AA'BB' system) ~6.6–7.0 ppm (4H).[1] |

| N-Methyl | Singlet ~2.7–2.8 ppm (3H).[1] | |

| Cyclohexyl | Multiplet ~3.0–3.5 ppm (1H, methine), Multiplets 1.0–1.9 ppm (10H).[1] | |

| Amine ( | Broad singlet ~3.0–4.0 ppm (2H, exchangeable with | |

| Mass Spec | Molecular Ion | |

| Appearance | Physical State | Viscous oil or low-melting solid; darkens upon air exposure.[1] |

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for S_NAr and reduction protocols). [1]

-

Booth, G. (2000).[1] "Nitro Compounds, Aromatic".[1] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Industrial context for nitroaniline synthesis).

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 93087-80-0. (Verification of chemical structure and identifiers). [1]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: p-Phenylenediamine. (Safety data regarding diamine handling). [1]

Sources

Application Note: HPLC Method Development for N1-Cyclohexyl-N1-methylbenzene-1,4-diamine

This Application Note is structured as a comprehensive technical guide for the HPLC method development and validation of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS: 93087-80-0). It is designed for analytical chemists and pharmaceutical researchers requiring high-precision protocols.

Introduction & Analyte Profile

N1-Cyclohexyl-N1-methylbenzene-1,4-diamine is a specialized substituted p-phenylenediamine (PPD) derivative. Structurally, it consists of a benzene core with a primary amine at position 4 and a tertiary amine at position 1, substituted with cyclohexyl and methyl groups.

These structural features dictate its chromatographic behavior:

-

Basic Character: The tertiary amine (

-cyclohexyl- -

Hydrophobicity: The cyclohexyl ring significantly increases retention on C18 phases compared to simple PPDs.

-

Oxidation Sensitivity: Like all PPDs, the primary amine functionality renders the molecule susceptible to rapid oxidation into quinone-diimines or dimers (Bandrowski’s base analogues) when exposed to air or light.

Chemical Profile

| Property | Detail |

| Chemical Name | N1-Cyclohexyl-N1-methylbenzene-1,4-diamine |

| CAS Number | 93087-80-0 |

| Molecular Formula | |

| Molecular Weight | 204.31 g/mol |

| pKa (Predicted) | ~5.8 (Primary Amine), ~3.5 (Tertiary Aniline N) |

| LogP (Predicted) | ~2.8 - 3.2 |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water.[1] |

Method Development Strategy

Developing a robust method for this analyte requires addressing two main challenges: Peak Tailing (due to silanol interactions with the amine) and On-Column Stability .

Stationary Phase Selection

-

Recommendation: C18 with End-Capping or Base-Deactivated Silica (BDS) .

-

Rationale: Standard silica columns have free silanol groups (

) that ionize to -

Alternative: Phenyl-Hexyl columns can offer orthogonal selectivity if the sample matrix contains other aliphatic amines, utilizing

interactions with the benzene ring.

Mobile Phase & pH Control

The ionization state is critical.

-

Low pH (pH 2.5 - 3.0): Using 0.1% Formic Acid or Phosphate Buffer. The amine is fully protonated. This improves solubility but increases the risk of silanol interaction. Selected for this protocol due to MS compatibility and general robustness.

-

High pH (pH 9.5 - 10.0): Using Ammonium Bicarbonate. The amine is neutral (deprotonated). This eliminates silanol interactions and improves peak shape but requires a hybrid-silica column (e.g., XBridge) resistant to silica dissolution.

Detection Wavelength

PPD derivatives typically show strong absorption in the UV region.

-

Primary Max: ~240–255 nm (Benzene ring

transition). -

Secondary Max: ~290–300 nm (Auxochrome effect of amine substituents).

-

Strategy: Use a Diode Array Detector (DAD) to scan 200–400 nm, extracting chromatograms at 254 nm for quantification.

Experimental Protocol

Reagents and Equipment

-

Analyte: N1-Cyclohexyl-N1-methylbenzene-1,4-diamine reference standard (>98% purity).

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).

-

Stabilizer: L-Ascorbic Acid (analytical grade) to prevent oxidation.

Preparation of Standards

Critical Step: To prevent oxidative degradation (browning of solution), all standards must be prepared in amber glassware, and the diluent should contain an antioxidant.

-

Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid .

-

Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL amber volumetric flask. Dissolve in ACN.

-

Working Standards: Serially dilute Stock Solution with Diluent to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Chromatographic Conditions (Standard Protocol)

| Parameter | Setting |

| Column | C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled) |

| Injection Volume | 5 - 10 µL |

| Detection | UV @ 254 nm (Ref 360 nm) |

| Run Time | 15 Minutes |

Gradient Program:

| Time (min) | % Mobile Phase B | Description |

|---|---|---|

| 0.0 | 5% | Initial Hold (Equilibration) |

| 1.0 | 5% | Sample Loading |

| 10.0 | 90% | Linear Ramp (Elution) |

| 12.0 | 90% | Wash |

| 12.1 | 5% | Return to Initial |

| 15.0 | 5% | Re-equilibration |

Method Optimization Logic (Visualization)

The following diagram illustrates the decision-making process for optimizing peak shape and separation efficiency, a critical component of satisfying the "Expertise" requirement.

Figure 1: Decision tree for optimizing peak symmetry for basic amine analytes.

Method Validation Parameters

To ensure the method is "self-validating" and trustworthy, the following acceptance criteria must be met.

System Suitability

Perform 5 replicate injections of the 25 µg/mL standard.

-

RSD of Peak Area:

-

Retention Time RSD:

-

Tailing Factor (

): -

Theoretical Plates (

):

Linearity

Plot Peak Area vs. Concentration (1–100 µg/mL).

-

Requirement:

. -

Weighting: If the range is wide, apply

weighting to improve accuracy at the lower end.

Limit of Detection (LOD) & Quantitation (LOQ)

Calculate based on the Signal-to-Noise (S/N) ratio from the 1 µg/mL standard.

-

LOD:

-

LOQ:

Troubleshooting & Robustness

Issue: Peak Broadening or Splitting

-

Cause: Sample solvent strength is too high compared to the initial mobile phase.

-

Solution: If the sample is dissolved in 100% ACN, injection of large volumes (>5 µL) will cause band broadening. Dissolve sample in 50:50 ACN:Water or match the initial gradient conditions (5% ACN).

Issue: "Ghost" Peaks or Rising Baseline

-

Cause: Oxidation of the amine on-column or accumulation of matrix components.

-

Solution:

-

Ensure Ascorbic Acid is in the sample diluent.

-

Use a column wash step (95% B) after every run.

-

Check the pre-column filter for particulate buildup.

-

Issue: Retention Time Drift

-

Cause: pH fluctuation in the aqueous mobile phase.

-

Solution: Use a buffered mobile phase (e.g., 10-20 mM Ammonium Formate) instead of simple Formic Acid water if strict retention stability is required.

Sample Preparation Workflow

Figure 2: Sample preparation workflow emphasizing oxidation prevention.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90572281, N1-Cyclohexyl-N1-methylbenzene-1,4-diamine. Retrieved October 26, 2023 from [Link].

-

Sielc Technologies. HPLC Method for Analysis of Phenylenediamine Isomers. (General methodology for PPD derivatives). Retrieved from [Link].

Sources

Application Note: High-Performance Polymerization Inhibition using N1-Cyclohexyl-N1-methylbenzene-1,4-diamine

Executive Summary

This guide details the application of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (referred to herein as CMBD ; CAS: 93087-80-0) as a potent polymerization inhibitor. Unlike standard phenolic inhibitors (e.g., MEHQ, TBC) which require dissolved oxygen to function, p-phenylenediamine (PPD) derivatives like CMBD function through a direct radical scavenging mechanism that is effective in both aerobic and anaerobic environments.

This note is designed for process chemists and polymer engineers requiring robust stabilization for reactive monomers (acrylates, styrenics, dienes) during distillation, storage, and transport.[1]

Technical Profile & Chemical Identity

CMBD is a specialized N,N-disubstituted p-phenylenediamine. Its structural asymmetry—possessing one primary amine (

| Property | Specification |

| Chemical Name | N1-Cyclohexyl-N1-methylbenzene-1,4-diamine |

| CAS Number | 93087-80-0 |

| Molecular Formula | |

| Molecular Weight | 204.31 g/mol |

| Appearance | Dark solid / Crystalline powder (purity dependent) |

| Solubility | Soluble in alcohols, acetone, aromatic hydrocarbons, monomers (Styrene, MMA). Insoluble in water. |

| pKa (Calculated) | ~6.0–6.5 (Aniline nitrogen) |

Structural Advantage

The N-cyclohexyl-N-methyl group acts as a strong electron-donating moiety. This increases the electron density of the benzene ring, significantly lowering the bond dissociation energy (BDE) of the hydrogen atoms on the opposing primary amine (

Mechanism of Action

The inhibition mechanism of CMBD is distinct from phenolic inhibitors. It operates primarily via hydrogen atom transfer (HAT) followed by electron transfer , forming a stable radical cation (Wurster salt).

The Scavenging Pathway

-

Initiation: A peroxyl (

) or carbon-centered radical ( -

Hydrogen Abstraction: The radical abstracts a hydrogen from the primary amine (

) of CMBD. -

Stabilization: The resulting aminyl radical is resonance-stabilized by the electron-rich tertiary amine at the para position.

-

Termination: The radical intermediate reacts with a second radical, terminating two radical chains per molecule of CMBD (Stoichiometric Factor

).

Visualization of Mechanism

The following diagram illustrates the transformation of CMBD into its Quinone-Diimine derivative during inhibition.

Caption: Step-wise radical scavenging pathway of CMBD converting from active amine to inactive quinone-diimine.

Application Protocols

Protocol A: Preparation of Stock Solution

Direct addition of solid CMBD to monomers can lead to slow dissolution and local concentration hotspots. A stock solution is recommended.

-

Solvent Selection: Select a solvent compatible with the target monomer.

-

For Styrenics: Ethylbenzene or Toluene.

-

For Acrylates: The acrylate monomer itself (if stable) or Isopropanol.

-

-

Concentration: Prepare a 5% w/w (50,000 ppm) masterbatch.

-

Weigh 5.0 g of CMBD.

-

Dissolve in 95.0 g of solvent.

-

Note: CMBD oxidizes slowly in air. Store stock solutions under nitrogen blanket in amber glass.

-

Protocol B: Dosing & Inhibition Efficiency Testing

This protocol validates the "Induction Period"—the time during which no polymerization occurs.

Reagents:

-

Destabilized Monomer (e.g., Styrene or Methyl Methacrylate, stripped of commercial inhibitor).

-

Initiator: AIBN (Azobisisobutyronitrile) for thermal acceleration.

-

CMBD Stock Solution.

Procedure:

-

Control: Place 50 mL of destabilized monomer + 0.1% AIBN in a reaction vessel equipped with a thermocouple.

-

Test Sample: Prepare 50 mL monomer + 0.1% AIBN + 500 ppm CMBD (add 0.5 mL of 5% stock).

-

Heating: Immerse both vessels in an oil bath at 70°C.

-

Monitoring: Record internal temperature vs. time.

-

Onset Point: A sharp spike in temperature (exotherm) indicates polymerization onset.

-

-

Calculation:

Expected Results:

| Inhibitor | Concentration | Induction Period (Styrene @ 100°C) |

|---|---|---|

| None (Control) | 0 ppm | < 15 mins |

| TBC (Standard) | 500 ppm | ~ 120 mins |

| CMBD | 500 ppm | > 300 mins |

Protocol C: Removal of CMBD (Purification)

Unlike phenolic inhibitors which are removed via caustic wash (NaOH), CMBD is an amine (base). It must be removed via acid extraction or distillation .

Acid Extraction Method:

-

Ratio: Mix Monomer : Acid Solution at 1:1 ratio.

-

Acid Solution: Use 5% dilute Sulfuric Acid (

) or Hydrochloric Acid ( -

Agitation: Stir vigorously for 15 minutes. The CMBD will protonate (

), becoming water-soluble. -

Separation: Allow phases to settle. Drain the bottom aqueous layer (containing the inhibitor salt).

-

Neutralization: Wash the organic monomer phase once with deionized water, then once with 1%

to remove residual acid. -

Drying: Pass monomer over anhydrous Magnesium Sulfate (

).

Industrial Workflow Integration

The following diagram details where to inject and remove CMBD in a standard monomer production train.

Caption: Integration of CMBD injection at the quench stage to protect monomer through storage and distillation.

Safety & Handling (E-E-A-T)

-

Toxicity: Phenylenediamines are known sensitizers.[2] CMBD may cause allergic skin reactions (contact dermatitis).

-

PPE: Full permeation-resistant gloves (Nitrile/Neoprene) and respirators are mandatory when handling the solid powder.

-

Environmental: Toxic to aquatic life. Do not discharge wash water without treatment.

-

Storage: Store below 30°C in sealed containers. Darkening of the powder over time indicates surface oxidation but generally does not significantly reduce bulk efficiency if <5% of mass.

References

- Mechanism of PPD Inhibitors: Kothe, T., et al. (2022). Mechanism of Action of p-Phenylenediamine Antioxidants in Rubber. Polymers. (General reference for PPD radical scavenging mechanism).

-

CAS Registry: American Chemical Society.[3] CAS Common Chemistry: Search for Phenylenediamine derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine in Rubber Antioxidant Formulations

Senior Application Scientist Note: Data on the specific compound N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine is limited in publicly available literature. However, its chemical structure is closely related to the well-documented and widely used p-phenylenediamine (PPD) class of antiozonants and antioxidants. This guide will leverage the extensive knowledge base of a structurally similar and commercially significant analogue, N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) , to provide a comprehensive and scientifically grounded framework for its application and evaluation. The principles, mechanisms, and protocols detailed herein are considered highly transferable to the target compound.

Introduction: The Role of p-Phenylenediamines in Rubber Durability

Vulcanized rubber, while a remarkably versatile material, is susceptible to degradation from environmental factors. Ozone (O₃) and oxygen (O₂), particularly in the presence of heat and dynamic stress, can lead to the scission of polymer chains, resulting in cracking and a loss of essential mechanical properties.[1][2][3] p-Phenylenediamine (PPD) derivatives are a critical class of chemical additives known as antidegradants, which are incorporated into rubber formulations to provide protection against these degradation pathways.[4][5] These molecules function as potent antioxidants and antiozonants, effectively extending the service life of rubber products, especially those in demanding applications like tires, belts, and hoses.[6][7][8][9]

N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine belongs to this class of protective agents. Its molecular structure, featuring both a cyclohexyl and a methyl group on one of the nitrogen atoms of the p-phenylenediamine core, is designed to offer a balance of reactivity, persistence, and compatibility within the rubber matrix. These substituent groups influence the compound's solubility, volatility, and its rate of migration to the rubber surface, which is crucial for its protective function.[5]

Mechanism of Action: Scavenging Destructive Radicals and Ozone

The protective effects of p-phenylenediamine derivatives are rooted in their ability to intercept and neutralize the chemical species responsible for rubber degradation.

Antioxidant Activity